Albendazole-2-aminosulfone
Overview
Description
Albendazole-2-aminosulfone is a metabolite of Albendazole, a broad-spectrum antihelmintic agent . It has a molecular formula of C10 H13 N3 O2 S and a molecular weight of 239.29 .
Molecular Structure Analysis
The molecular structure of Albendazole-2-aminosulfone is represented by the formula C10 H13 N3 O2 S . The SMILES representation is CCCS(=O)(=O)c1ccc2[nH]c(N)nc2c1 .Physical And Chemical Properties Analysis
Albendazole-2-aminosulfone has a molecular weight of 239.29 and a molecular formula of C10 H13 N3 O2 S . The IUPAC name is 5-propylsulfonyl-1H-benzimidazol-2-amine .Scientific Research Applications
Quantitative Determination in Biological Tissues
Albendazole-2-aminosulfone is a key metabolite of albendazole, a widely used anthelmintic. Research has developed methods for its quantitative determination in biological tissues, particularly in animal studies. For instance, Melikyan et al. (2021) devised a method for determining albendazole and its metabolites, including albendazole-2-aminosulfone, in sheep muscles using High-Performance Liquid Chromatography/Fluorescence Detection (HPLC/FLD). This method is significant for veterinary drug studies and ensuring food safety standards in animal products (Melikyan et al., 2021).
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of albendazole-2-aminosulfone is vital for its effective use in various species. A study by Dar et al. (2017) explored the bioavailability of albendazole and its metabolites in the plasma of Pangasianodon hypophthalmus, highlighting the transformation of albendazole into its metabolites, including albendazole-2-aminosulfone (Dar et al., 2017).
Detection in Milk and Other Animal Products
Fletouris et al. (1996) developed a rapid, sensitive liquid chromatographic assay for detecting albendazole-2-aminosulfone in milk. This research is crucial for monitoring drug residues in dairy products and ensuring consumer safety (Fletouris et al., 1996).
Environmental and Food Safety
Several studies have focused on the determination of albendazole and its metabolites, including albendazole-2-aminosulfone, in various environmental matrices. For example, Shaikh et al. (2003) described a procedure for determining albendazole and its metabolites in fish muscle, which is critical for assessing the environmental impact and food safety of these compounds (Shaikh et al., 2003).
Safety And Hazards
Albendazole, the parent compound of Albendazole-2-aminosulfone, is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Blood, male reproductive organs, spleen) through prolonged or repeated exposure if swallowed. It is also very toxic to aquatic life with long-lasting effects .
Future Directions
A study has developed a rapid, specific, and sensitive method utilizing ultra-performance liquid chromatography tandem mass spectrometry to determine Albendazole, Albendazole sulfoxide, Albendazole sulfone, and Albendazole-2-aminosulfone in fish muscle tissue . This indicates potential future directions in the detection and analysis of Albendazole-2-aminosulfone in various biological samples and environmental contexts.
properties
IUPAC Name |
6-propylsulfonyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBIYSMFKUQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230823 | |
Record name | Albendazole-2-aminosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Albendazole-2-aminosulfone | |
CAS RN |
80983-34-2 | |
Record name | Albendazole-2-aminosulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80983-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Albendazole-2-aminosulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Albendazole-2-aminosulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALBENDAZOLE-2-AMINO SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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